Benzyl 2-(triphenylphosphoranylidene)acetate

Catalog No.
S676591
CAS No.
15097-38-8
M.F
C27H23O2P
M. Wt
410.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 2-(triphenylphosphoranylidene)acetate

CAS Number

15097-38-8

Product Name

Benzyl 2-(triphenylphosphoranylidene)acetate

IUPAC Name

benzyl 2-(triphenyl-λ5-phosphanylidene)acetate

Molecular Formula

C27H23O2P

Molecular Weight

410.4 g/mol

InChI

InChI=1S/C27H23O2P/c28-27(29-21-23-13-5-1-6-14-23)22-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,22H,21H2

InChI Key

INKMLGJBBDRIQR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Synthesis and Reactivity

Benzyl(triphenylphosphoranylidene)acetate functions as a Wittig reagent, a class of compounds employed in the formation of carbon-carbon double bonds. Its reactivity stems from the presence of a stabilized ylide (C=P) moiety, which readily loses triphenylphosphine (Ph3P) to form a reactive carbene species. This carbene intermediate can then react with various carbonyl compounds (aldehydes, ketones) to create new carbon-carbon double bonds.

The synthesis of benzyl(triphenylphosphoranylidene)acetate typically involves the reaction of benzyl triphenylphosphonium chloride with sodium acetate in a suitable solvent, such as dimethylformamide (DMF). This reaction leads to the formation of the desired Wittig reagent alongside sodium chloride as a byproduct.

Applications in Organic Synthesis

The primary application of benzyl(triphenylphosphoranylidene)acetate lies in its ability to participate in the Wittig reaction. This reaction allows for the controlled introduction of carbon-carbon double bonds into organic molecules, enabling the synthesis of various complex organic compounds.

Here are some specific examples of its application in organic synthesis:

  • Synthesis of alkenes: Benzyl(triphenylphosphoranylidene)acetate reacts with aldehydes and ketones to form various alkenes (compounds containing a carbon-carbon double bond). This reaction is particularly useful for the preparation of alkenes with specific stereochemistry (E or Z configuration).
  • Synthesis of dienes: By employing a bis(Wittig reagent), which contains two ylide functionalities, the reaction can be extended to form dienes (compounds containing two carbon-carbon double bonds). This approach allows for the synthesis of complex molecules with conjugated double bond systems.

Benzyl 2-(triphenylphosphoranylidene)acetate is classified as an organophosphorus compound. Its molecular formula is C27H23O2P, and it has a molecular weight of approximately 429.44 g/mol. The compound appears as a white to light yellow powder or crystalline solid with a melting point ranging from 122.0 to 126.0 °C . It is known for its reactivity due to the presence of the triphenylphosphoranylidene group, which contributes to its utility in various

BTPA does not directly participate in biological systems. Its mechanism of action revolves around its role as a reactant in organic synthesis. During a Wittig reaction, the ylide of BTPA attacks the carbonyl carbon of an aldehyde or ketone, forming a new carbon-carbon double bond and displacing the triphenylphosphine oxide (Ph3PO) and acetic acid (CH3COOH) byproducts (Eq. 2).

  • Specific data on BTPA's toxicity is not available in scientific literature. However, as a general precaution, it should be handled with standard laboratory safety practices due to its organic nature.
  • It is recommended to wear gloves, safety glasses, and a fume hood when working with BTPA.
  • It is likely flammable; proper handling around heat sources is advised.
Typical of phosphoranylidene compounds. Notably, it can undergo:

  • Condensation Reactions: It can react with carbonyl compounds to form α,β-unsaturated esters.
  • Nucleophilic Additions: The phosphoranylidene moiety can act as an electrophile in nucleophilic addition reactions.
  • Elimination Reactions: Under certain conditions, it may undergo elimination to yield olefins.

These reactions make it a valuable intermediate in organic synthesis.

Benzyl 2-(triphenylphosphoranylidene)acetate can be synthesized through several methods:

  • Reaction of Benzyl Acetate with Triphenylphosphine: This method involves the reaction of benzyl acetate with triphenylphosphine in the presence of a suitable base.
  • Phosphorylation Reactions: The compound can also be synthesized by phosphorylating benzyl acetate using phosphorus-containing reagents.

These synthetic routes highlight the versatility of this compound in organic chemistry.

Benzyl 2-(triphenylphosphoranylidene)acetate has various applications:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules.
  • Catalysis: The compound may act as a catalyst or catalyst precursor in various organic transformations.
  • Research: It is used in academic and industrial research settings for studying reaction mechanisms involving phosphoranylidene compounds .

Benzyl 2-(triphenylphosphoranylidene)acetate shares characteristics with several other organophosphorus compounds. Below are some similar compounds along with a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
TriphenylphosphineC18H15PCommon ligand in coordination chemistry
Benzyl PhosphateC7H9O4PUsed in biochemical studies
Diphenylphosphinoyl AcetateC12H15O2PExhibits different reactivity patterns
Benzyl PhosphonatesC9H11O4PKnown for their use in agricultural chemistry

Benzyl 2-(triphenylphosphoranylidene)acetate is unique due to its specific phosphoranylidene structure, which allows for distinct reactivity compared to other similar compounds.

XLogP3

5.5

Wikipedia

Benzyl (triphenylphosphoranylidene)acetate

Dates

Modify: 2023-08-15

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